(1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid
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Overview
Description
(1R,2R)-1,2-Dimethylcyclopropane-1,2-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 It is a cyclopropane derivative with two carboxylic acid groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method is the reaction of 1,2-dimethylcyclopropane with a suitable oxidizing agent to introduce the carboxylic acid groups. The reaction conditions often involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1,2-Dimethylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more highly oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation reactions.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
(1R,2R)-1,2-Dimethylcyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Cyclohexanedicarboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopropane ring.
(1R,2R)-1-Isopropyl-2,3-dimethylcyclopentane: A compound with a cyclopentane ring and similar substituents.
(1R,2R)-1,2-Cyclooctanediyldimethanol: A compound with a cyclooctane ring and hydroxyl groups instead of carboxylic acid groups.
Uniqueness
(1R,2R)-1,2-Dimethylcyclopropane-1,2-dicarboxylic acid is unique due to its cyclopropane ring, which imparts significant ring strain and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10O4 |
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Molecular Weight |
158.15 g/mol |
IUPAC Name |
(1R,2R)-1,2-dimethylcyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-6(4(8)9)3-7(6,2)5(10)11/h3H2,1-2H3,(H,8,9)(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
SLBKGBQKBVOZRI-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@]1(C[C@@]1(C)C(=O)O)C(=O)O |
Canonical SMILES |
CC1(CC1(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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